molecular formula C14H15F3N4O3S B2686005 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797655-88-9

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2686005
CAS No.: 1797655-88-9
M. Wt: 376.35
InChI Key: MVSZIHQETWPPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core substituted with a trifluoromethoxy group at the para position and a pyrimidine ring linked via a methyl group. The pyrimidine ring is further modified with a dimethylamino group at the 4-position. Its physicochemical properties, such as solubility and metabolic stability, are likely influenced by the electron-withdrawing trifluoromethoxy group and the basic dimethylamino substituent.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-21(2)13-7-8-18-12(20-13)9-19-25(22,23)11-5-3-10(4-6-11)24-14(15,16)17/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSZIHQETWPPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine under controlled conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic aromatic substitution reaction, often using a trifluoromethoxy anion source.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) Structure: Features a 4-fluorophenyl group on the pyrimidine ring and a para-sulfonamide on benzene. Activity: Demonstrated >50% inhibition of cell viability in lung cancer cells via G2/M phase arrest . Comparison: The trifluoromethoxy group in the target compound may enhance metabolic stability compared to PPA14’s fluorine, due to reduced susceptibility to oxidative metabolism.

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) Structure: Substituted with a 2-chlorophenyl group on pyrimidine. Activity: Similar cytotoxicity profile to PPA14 but with altered steric effects from the ortho-chloro substituent . Comparison: The target compound’s dimethylamino group may improve water solubility compared to PPA15’s hydrophobic chloro substituent.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structure: Incorporates a chromen-2-yl group and a pyrazolo-pyrimidine scaffold. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) due to extended aromatic systems . Comparison: The target compound’s simpler pyrimidine-methyl linkage likely reduces synthetic complexity compared to this chromen-containing analog.

4-{[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-carbamimidoylbenzenesulfonamide (5a) Structure: Thieno-pyrimidinone core with a 4-chlorophenyl group. Synthesis: Requires hydrazine hydrate reflux, contrasting with the target compound’s likely Pd-catalyzed coupling (inferred from ).

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in the fields of oncology and drug discovery. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety with a trifluoromethoxy group. This unique structure contributes to its biological activity, particularly in inhibiting specific molecular targets involved in cancer progression.

Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. Its mechanisms of action include:

  • Inhibition of Tyrosine Kinases : The compound has shown effectiveness as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in the signaling pathways that promote cell proliferation and survival in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased levels of apoptosis markers, such as caspase activation, particularly in triple-negative breast cancer (TNBC) cell lines .

Biological Activity Data

The following table summarizes key biological activity data related to this compound:

Activity Cell Line IC50 (μM) Comments
EGFR InhibitionVarious0.126Potent inhibition observed in cancer models
Cell Proliferation InhibitionMDA-MB-231 (TNBC)0.87–12.91Selective against cancer cells over normal
Apoptosis InductionMCF-727.13Increased caspase levels compared to controls
Metastasis InhibitionBALB/c nude miceNot specifiedReduced metastatic nodules in animal models

Case Studies

  • Triple-Negative Breast Cancer (TNBC) : In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 TNBC cells demonstrated that treatment with the compound significantly inhibited lung metastasis compared to control groups. The study highlighted its potential as a therapeutic agent for aggressive breast cancers .
  • Comparative Analysis with Other Compounds : When compared with standard chemotherapeutics like 5-Fluorouracil, this compound exhibited superior selectivity and lower toxicity against non-cancerous cells, suggesting a favorable therapeutic index for further development .

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal promising characteristics:

  • Bioavailability : After oral administration, the compound demonstrated an oral bioavailability of approximately 31.8% .
  • Clearance Rate : The clearance rate was recorded at 82.7 ± 1.97 mL/h/kg, indicating moderate systemic exposure post-administration .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrimidine FormationPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C65–7090
Sulfonamide CouplingSulfonyl chloride, NaOH, THF, 0–5°C75–8085
Final PurificationSilica gel chromatography, EtOAc/hexane9095

What advanced techniques are recommended for structural elucidation and conformational analysis?

Basic Research Question

  • X-ray Crystallography : Resolve crystal structures to determine bond lengths, angles, and intermolecular interactions. For example, analogous pyrimidine sulfonamides show intramolecular N–H⋯N hydrogen bonding, stabilizing the planar conformation .
  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns. The dimethylamino group typically appears as a singlet at δ 2.8–3.0 ppm, while the trifluoromethoxy group shows a distinct ¹⁹F NMR signal at δ -58 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 433.1) and fragmentation patterns .

What cytotoxicity assays are suitable for preliminary biological screening?

Basic Research Question

  • Sulforhodamine B (SRB) Assay : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and detects IC₅₀ values with a signal-to-noise ratio of 1.5 .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM, with 72-hour exposure. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with variations in the pyrimidine substituents (e.g., replacing dimethylamino with morpholino) or sulfonamide groups. For example, trifluoromethoxy substitution enhances lipophilicity (logP increase by ~0.5) and target affinity .
  • Orthogonal Assays : Validate results using alternate methods (e.g., ATP-based viability assays vs. SRB) to rule out assay-specific artifacts .

What computational strategies predict target binding and mechanism of action?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The dimethylamino group may form hydrogen bonds with Asp831, while the sulfonamide interacts with Leu694 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

How does the trifluoromethoxy group influence metabolic stability?

Advanced Research Question

  • Microsomal Stability Assay : Incubate compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. The trifluoromethoxy group reduces oxidative metabolism, increasing half-life (t₁/₂ >60 min vs. <30 min for methoxy analogs) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms. Fluorinated groups typically lower CYP affinity, reducing off-target interactions .

What crystallographic parameters are critical for polymorph analysis?

Advanced Research Question

  • Dihedral Angles : Measure angles between pyrimidine and aryl rings. For example, a dihedral angle of 12.8° between pyrimidine and phenyl rings enhances π-π stacking in the crystal lattice .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize conformations, while intermolecular C–H⋯O bonds form polymeric chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.